molecular formula C12H14O B13719959 1-Isopropoxy-3-prop-2-ynylbenzene

1-Isopropoxy-3-prop-2-ynylbenzene

Cat. No.: B13719959
M. Wt: 174.24 g/mol
InChI Key: UZWSBPVUULEDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropoxy-3-prop-2-ynylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of an isopropoxy group and a prop-2-ynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-3-prop-2-ynylbenzene typically involves the reaction of substituted phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and an aprotic solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the phenoxide ion formed from the phenol derivative attacks the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Comparison with Similar Compounds

1-Isopropoxy-3-prop-2-ynylbenzene can be compared with other similar compounds such as:

Uniqueness: The presence of both the isopropoxy and prop-2-ynyl groups in this compound makes it unique compared to its analogs

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-yloxy-3-prop-2-ynylbenzene

InChI

InChI=1S/C12H14O/c1-4-6-11-7-5-8-12(9-11)13-10(2)3/h1,5,7-10H,6H2,2-3H3

InChI Key

UZWSBPVUULEDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.